Cas no 75322-50-8 (N-(4-methylphenyl)pyrazine-2-carboxamide)

N-(4-methylphenyl)pyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Pyrazinecarboxamide, N-(4-methylphenyl)-
- N-(4-methylphenyl)pyrazine-2-carboxamide
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- インチ: 1S/C12H11N3O/c1-9-2-4-10(5-3-9)15-12(16)11-8-13-6-7-14-11/h2-8H,1H3,(H,15,16)
- InChIKey: KJVVRLJAZVEKDF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(C)C=C2)=O)=NC=CN=C1
N-(4-methylphenyl)pyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10844519-0.05g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 0.05g |
$348.0 | 2023-10-27 | |
Enamine | EN300-10844519-10g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 10g |
$1778.0 | 2023-10-27 | |
Enamine | EN300-10844519-0.5g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 0.5g |
$397.0 | 2023-10-27 | |
Enamine | EN300-10844519-2.5g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 2.5g |
$810.0 | 2023-10-27 | |
Enamine | EN300-10844519-0.1g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 0.1g |
$364.0 | 2023-10-27 | |
Enamine | EN300-10844519-0.25g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 0.25g |
$381.0 | 2023-10-27 | |
Enamine | EN300-10844519-5g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 5g |
$1199.0 | 2023-10-27 | |
Enamine | EN300-10844519-1g |
N-(4-methylphenyl)pyrazine-2-carboxamide |
75322-50-8 | 90% | 1g |
$414.0 | 2023-10-27 |
N-(4-methylphenyl)pyrazine-2-carboxamide 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
N-(4-methylphenyl)pyrazine-2-carboxamideに関する追加情報
Recent Advances in the Study of N-(4-methylphenyl)pyrazine-2-carboxamide (CAS: 75322-50-8) in Chemical Biology and Pharmaceutical Research
N-(4-methylphenyl)pyrazine-2-carboxamide (CAS: 75322-50-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its pyrazine carboxamide core and a 4-methylphenyl substituent, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anti-inflammatory applications. Recent studies have explored its potential as a scaffold for drug development, leveraging its unique chemical properties and interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of N-(4-methylphenyl)pyrazine-2-carboxamide on a range of protein kinases, including JAK2 and EGFR. The research employed molecular docking simulations and in vitro enzymatic assays to elucidate the binding mechanisms and inhibitory potency of the compound. Results indicated a strong affinity for JAK2, with an IC50 value of 0.8 μM, suggesting its potential as a lead compound for the development of JAK2 inhibitors in myeloproliferative disorders.
Further research has highlighted the compound's anti-inflammatory properties. A study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that N-(4-methylphenyl)pyrazine-2-carboxamide significantly reduced pro-inflammatory cytokine production in macrophage cell lines, with a notable decrease in TNF-α and IL-6 levels. The study proposed that the compound's mechanism of action involves modulation of the NF-κB signaling pathway, making it a candidate for further investigation in inflammatory diseases such as rheumatoid arthritis.
In addition to its biological activities, synthetic approaches to N-(4-methylphenyl)pyrazine-2-carboxamide have been refined. A recent publication in Organic Process Research & Development (2023) described an optimized, scalable synthesis route with improved yield and purity. The new method utilizes a palladium-catalyzed coupling reaction, reducing the number of steps and minimizing byproduct formation, which is critical for potential industrial-scale production.
Despite these promising findings, challenges remain in the development of N-(4-methylphenyl)pyrazine-2-carboxamide as a therapeutic agent. Pharmacokinetic studies reported in Drug Metabolism and Disposition (2024) identified rapid hepatic metabolism as a potential limitation, prompting ongoing research into structural modifications to enhance metabolic stability. Furthermore, in vivo efficacy studies are needed to validate the compound's therapeutic potential in disease models.
In conclusion, N-(4-methylphenyl)pyrazine-2-carboxamide (CAS: 75322-50-8) represents a versatile scaffold with multiple pharmacological applications. Recent advances in understanding its biological activities, synthetic accessibility, and structure-activity relationships provide a solid foundation for future drug discovery efforts. Continued research will be essential to address current limitations and unlock the full therapeutic potential of this compound.
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